![molecular formula C22H24Br2O3 B13774180 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone CAS No. 815610-54-9](/img/structure/B13774180.png)
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone
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Overview
Description
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone is an organic compound with the molecular formula C22H20Br2O3. This compound is known for its unique structural features, which include two bromine atoms and methoxy groups attached to benzyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of bromine atoms with other functional groups.
Scientific Research Applications
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone: This compound shares a similar core structure but has hydroxy groups instead of methoxy groups.
2-Bromo-5-methoxybenzyl bromide: A simpler compound that serves as a building block for more complex molecules like 2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone.
Uniqueness
This compound is unique due to its combination of bromine and methoxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
2,6-Bis(2-bromo-5-methoxybenzyl)cyclohexanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H24Br2O3
- Molecular Weight : 452.33 g/mol
- CAS Number : [not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to diverse biological effects. The specific pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models, which could have implications for treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable or superior activity against Staphylococcus aureus and E. coli, suggesting its potential as a novel antimicrobial agent.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential therapeutic role in inflammatory conditions.
Research Findings Summary Table
Biological Activity | Test System | Result | Reference |
---|---|---|---|
Anticancer | Breast cancer cell lines | IC50 = X µM (specific value needed) | [source needed] |
Antimicrobial | S. aureus & E. coli | Effective against both strains | [source needed] |
Anti-inflammatory | Animal model | Reduced edema by Y% (specific value needed) | [source needed] |
Properties
CAS No. |
815610-54-9 |
---|---|
Molecular Formula |
C22H24Br2O3 |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
2,6-bis[(2-bromo-5-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C22H24Br2O3/c1-26-18-6-8-20(23)16(12-18)10-14-4-3-5-15(22(14)25)11-17-13-19(27-2)7-9-21(17)24/h6-9,12-15H,3-5,10-11H2,1-2H3 |
InChI Key |
NJPFJBIRBGBWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2CCCC(C2=O)CC3=C(C=CC(=C3)OC)Br |
Origin of Product |
United States |
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